molecular formula C12H16O B14367419 3-Methyl-3-(2-methylphenyl)butan-2-one CAS No. 93420-36-1

3-Methyl-3-(2-methylphenyl)butan-2-one

Cat. No.: B14367419
CAS No.: 93420-36-1
M. Wt: 176.25 g/mol
InChI Key: PFVJXJBTUGHAEB-UHFFFAOYSA-N
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Description

3-Methyl-3-(2-methylphenyl)butan-2-one is an organic compound with a unique structure that includes a butanone backbone substituted with a methyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(2-methylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenyl with 3-methylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(2-methylphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Methyl-3-(2-methylphenyl)butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(2-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methyl-2-butanone: Similar structure but with a hydroxyl group instead of a phenyl group.

    2-Butanone: A simpler ketone with a similar backbone but without the methyl and phenyl substitutions.

    3-Methyl-2-butanone: Another related compound with a different substitution pattern.

Uniqueness

3-Methyl-3-(2-methylphenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

93420-36-1

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methyl-3-(2-methylphenyl)butan-2-one

InChI

InChI=1S/C12H16O/c1-9-7-5-6-8-11(9)12(3,4)10(2)13/h5-8H,1-4H3

InChI Key

PFVJXJBTUGHAEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C(=O)C

Origin of Product

United States

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